Cas no 2229462-15-9 (1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol)
1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol
- EN300-1799608
- 2229462-15-9
-
- Inchi: 1S/C10H12FNO3/c1-10(2,13)6-7-5-8(12(14)15)3-4-9(7)11/h3-5,13H,6H2,1-2H3
- InChI Key: UAJWODYYNZGRLR-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=C1CC(C)(C)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 213.08012141g/mol
- Monoisotopic Mass: 213.08012141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 66Ų
1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1799608-0.05g |
1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol |
2229462-15-9 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1799608-0.1g |
1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol |
2229462-15-9 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1799608-0.25g |
1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol |
2229462-15-9 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1799608-0.5g |
1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol |
2229462-15-9 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1799608-1.0g |
1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol |
2229462-15-9 | 1g |
$914.0 | 2023-06-02 | ||
| Enamine | EN300-1799608-2.5g |
1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol |
2229462-15-9 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1799608-5.0g |
1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol |
2229462-15-9 | 5g |
$2650.0 | 2023-06-02 | ||
| Enamine | EN300-1799608-10.0g |
1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol |
2229462-15-9 | 10g |
$3929.0 | 2023-06-02 | ||
| Enamine | EN300-1799608-1g |
1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol |
2229462-15-9 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1799608-5g |
1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol |
2229462-15-9 | 5g |
$2650.0 | 2023-09-19 |
1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol
Introduction to 1-(2-Fluoro-5-nitrophenyl)-2-methylpropan-2-ol (CAS No. 2229462-15-9)
1-(2-Fluoro-5-nitrophenyl)-2-methylpropan-2-ol (CAS No. 2229462-15-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorinated and nitro-substituted phenyl group, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The chemical structure of 1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol consists of a central propan-2-ol moiety attached to a substituted phenyl ring. The presence of the fluorine atom and the nitro group imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. These structural features are crucial for understanding the compound's pharmacological profile and potential therapeutic applications.
Recent studies have explored the biological activities of 1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol. One notable area of research is its potential as an antimicrobial agent. In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell death. This makes 1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol a valuable lead compound for the development of new antibiotics, particularly in the context of increasing antibiotic resistance.
Beyond its antimicrobial properties, 1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol has also shown promise as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have indicated that this compound can effectively reduce inflammation by inhibiting key inflammatory mediators such as cytokines and chemokines. The exact mechanism by which it exerts these effects is still under investigation, but it is believed to involve modulation of signaling pathways involved in inflammation.
In addition to its antimicrobial and anti-inflammatory properties, 1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol has been evaluated for its potential as an antioxidant. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases including neurodegenerative disorders and cardiovascular diseases. Research has shown that this compound can scavenge free radicals and protect cells from oxidative damage, suggesting its potential use in preventing or treating conditions associated with oxidative stress.
The pharmacokinetic properties of 1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol have also been studied to assess its suitability for therapeutic use. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and has a reasonable half-life, making it suitable for oral administration. However, further studies are needed to optimize its formulation and dosing regimen for clinical use.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol in human subjects. Early-phase trials have shown promising results, with no major adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 1-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-ol (CAS No. 2229462-15-9) is a multifaceted compound with significant potential in various therapeutic areas. Its unique chemical structure confers specific biological activities that make it a valuable candidate for further development. Ongoing research aims to elucidate its mechanisms of action and optimize its use in clinical settings, paving the way for new treatments for infectious diseases, inflammatory conditions, and oxidative stress-related disorders.
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